5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one
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Overview
Description
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one is a complex organic compound that features both anthracene and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one typically involves the condensation of anthracene-9-carbaldehyde with 4-hydroxyphthalazin-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one is largely dependent on its application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one.
4-Hydroxyphthalazin-1-one: Another precursor in the synthesis.
Anthraquinone derivatives: Products of the oxidation of the anthracene moiety.
Uniqueness
This compound is unique due to its combination of anthracene and phthalazinone structures, which confer distinct chemical and physical properties. This dual functionality allows for diverse applications in various fields, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C23H15N3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(anthracen-9-ylmethylideneamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C23H15N3O2/c27-22-18-10-5-11-20(21(18)23(28)26-25-22)24-13-19-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)19/h1-13H,(H,25,27)(H,26,28) |
InChI Key |
JMSQXXXAQNCHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=CC5=C4C(=O)NNC5=O |
Origin of Product |
United States |
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